molecular formula C19H17N3O5S2 B466429 N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide CAS No. 433312-50-6

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B466429
CAS No.: 433312-50-6
M. Wt: 431.5g/mol
InChI Key: MBZCBKBPPISJLQ-UHFFFAOYSA-N
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Description

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative known for its diverse applications in scientific research and industry. This compound features a benzamide core with two sulfamoylphenyl groups, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide typically involves the reaction of 4-aminobenzenesulfonamide with benzoic acid derivatives. The process often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like ethanol at room temperature, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as using eco-friendly solvents and minimizing waste, are often applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can disrupt various biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide stands out due to its dual sulfamoylphenyl groups, which enhance its ability to interact with multiple molecular targets. This unique structure makes it a versatile compound in various research fields, from chemistry to medicine .

Properties

IUPAC Name

N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c20-28(24,25)17-10-8-16(9-11-17)22-29(26,27)18-12-6-15(7-13-18)21-19(23)14-4-2-1-3-5-14/h1-13,22H,(H,21,23)(H2,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZCBKBPPISJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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